N-Methyl-1H-imidazol-5-amine hcl
Description
Significance of Imidazole (B134444) Derivatives in Chemical Sciences
The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a structural motif of immense importance in the chemical and life sciences. wikipedia.orgresearchgate.net This nucleus is present in a plethora of natural products, including the essential amino acid histidine, histamine, and purines, which form the building blocks of DNA. researchgate.netrjptonline.org The unique electronic properties of the imidazole ring, characterized by its aromaticity and the presence of both a pyridine-like and a pyrrole-like nitrogen atom, allow it to engage in a variety of chemical interactions. nih.govmdpi.com This versatility has made imidazole and its derivatives a "privileged structure" in medicinal chemistry, meaning they are frequently found in biologically active compounds. nih.gov
Imidazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antihypertensive properties. wikipedia.orgrjptonline.orgnih.gov For instance, compounds containing the imidazole moiety are found in numerous approved drugs. mdpi.comlifechemicals.com The ability of the imidazole ring to act as a ligand for various metal ions is also crucial in biological systems and has been exploited in areas such as affinity chromatography for protein purification. wikipedia.org Furthermore, the applications of imidazole derivatives extend beyond medicine into materials science, where they are used in the development of ionic liquids, polymers, and catalysts for organic synthesis. lifechemicals.comtandfonline.com The ongoing exploration of imidazole-based compounds continues to yield novel molecules with significant potential across diverse scientific disciplines. nih.govtandfonline.com
Scope of Academic Inquiry for N-Methyl-1H-imidazol-5-amine Hydrochloride
Academic research on N-Methyl-1H-imidazol-5-amine hydrochloride primarily focuses on its role as a synthetic intermediate or building block in the creation of more complex molecules. Its chemical structure, featuring a reactive amine group and a methyl-substituted imidazole core, makes it a valuable precursor in the synthesis of various substituted imidazole derivatives. These derivatives are often designed and investigated for their potential biological activities.
The scientific inquiry into this compound involves its synthesis, characterization, and subsequent utilization in multi-step synthetic pathways. Researchers explore different synthetic routes to efficiently produce N-Methyl-1H-imidazol-5-amine hydrochloride and its analogs. Detailed spectroscopic and analytical studies are conducted to confirm its structure and purity.
A significant area of investigation is the incorporation of the N-Methyl-1H-imidazol-5-amine moiety into larger molecular scaffolds to explore their potential as kinase inhibitors or other targeted therapeutic agents. For example, the related 1-amino-1H-imidazole-5-carboxamide scaffold has been identified as a novel hinge binder for Bruton's tyrosine kinase (BTK) inhibitors, highlighting the potential of such imidazole-based structures in drug discovery. nih.gov While specific research on N-Methyl-1H-imidazol-5-amine hydrochloride itself is often part of broader studies, its contribution as a key structural component is crucial for the development of new chemical entities with potential applications in various fields of academic and industrial research.
Interactive Data Table: Properties of N-Methyl-1H-imidazol-5-amine hydrochloride
Properties
Molecular Formula |
C4H8ClN3 |
|---|---|
Molecular Weight |
133.58 g/mol |
IUPAC Name |
N-methyl-1H-imidazol-5-amine;hydrochloride |
InChI |
InChI=1S/C4H7N3.ClH/c1-5-4-2-6-3-7-4;/h2-3,5H,1H3,(H,6,7);1H |
InChI Key |
DVGSSXRPIQXRHH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=CN1.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Methyl 1h Imidazol 5 Amine Hydrochloride and Its Analogs
Regioselective Functionalization Approaches
The synthesis of N-Methyl-1H-imidazol-5-amine often begins with a pre-formed imidazole (B134444) scaffold, upon which the required methyl and amine groups are installed in a controlled, regioselective manner.
Directed Methylation Strategies of Imidazole Scaffolds
Achieving regioselective N-methylation of unsymmetrical imidazoles is a significant synthetic challenge, as direct alkylation often yields a mixture of N1 and N3 isomers. To overcome this, strategies involving protecting groups are employed to direct methylation to the desired nitrogen atom. nih.gov One effective methodology provides the more sterically hindered N1-methylated isomer, which is typically the minor product in direct alkylation. acs.orgnih.gov
This strategy involves a three-step, one-pot sequence:
Protection: The less sterically hindered nitrogen is protected, for instance, with a phenylsulfonyl group.
Methylation: The unprotected, more hindered nitrogen is then methylated using an agent like methyl triflate.
Deprotection: The protecting group is subsequently removed.
This approach has been shown to be highly efficient, affording the desired 1,5-disubstituted imidazole in good yield (80%) and excellent regioselectivity (>98:2) in a single synthetic operation. acs.org The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group is another established method for protecting the imidazole nitrogen, which can later be removed or used to facilitate further functionalization. nih.gov
Table 1: Regioselective N-Methylation via Protection Strategy
| Starting Material | Protecting Group | Methylating Agent | Key Feature | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Methyl-1H-imidazole | Phenylsulfonyl chloride | Methyltriflate | One-pot, three-step procedure | 1,5-Dimethyl-1H-imidazole | 80% | acs.org |
| Generic Imidazole | SEM-Cl | Generic Alkyl Halide | Allows for sequential C-H arylation and N-alkylation | N1-Alkyl-SEM-imidazole | N/A | nih.gov |
Targeted Introduction of the Amine Functionality
Introducing an amine group at the C5 position of an N-methylated imidazole ring is commonly achieved through a nitration-reduction sequence. The strong electron-withdrawing nature of the nitro group makes its introduction a deactivating step, which helps prevent multiple nitrations. youtube.com
The typical process is as follows:
Nitration: The N-methylimidazole substrate is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to install a nitro group, primarily at the C4 or C5 position. Standard nitration of unsubstituted imidazole typically yields 4(5)-nitroimidazole. youtube.com
Reduction: The resulting nitroimidazole is then reduced to the corresponding amine. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using Pd/C) or chemical reducing agents. iaea.orgnih.govnih.govnih.gov
A particularly effective method involves a one-pot reduction of a nitro group followed by Boc protection of the newly formed amine, which is a key step in the synthesis of N-methylimidazole amino acids. nih.gov The reduction of 5-nitro-6-methyl benzimidazolone to 5-amino-6-methyl benzimidazolone has been achieved with high yield using either iron powder or catalytic hydrogenation. google.com
Table 2: Synthesis of Aminoimidazoles via Nitration and Reduction
| Starting Material | Reaction Sequence | Key Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-Methylimidazole | 1. Nitration 2. Reduction | 1. HNO₃/H₂SO₄ 2. Pd/C, H₂ | 1-Methyl-1H-imidazol-5-amine | N/A | youtube.comnih.gov |
| 5-Nitro-6-methyl benzimidazolone | Reduction | Iron powder / Ethanol-water | 5-Amino-6-methyl benzimidazolone | 89.2% | google.com |
| 5-Nitro-6-methyl benzimidazolone | Reduction | H₂/Catalyst / DMF-water | 5-Amino-6-methyl benzimidazolone | 91.8% | google.com |
Cyclization-Based Syntheses
These methods construct the imidazole ring from acyclic precursors, offering a powerful way to build highly substituted and functionalized imidazole cores directly.
Denitrogenative Transformations of 1,2,3-Triazole Precursors
A novel and efficient route to functionalized 1H-imidazoles involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. nih.govnih.gov This approach is notable as it avoids the use of expensive and precious metal catalysts often required for triazole ring-opening reactions. nih.gov
The proposed mechanism proceeds through several key steps nih.gov:
Hydrolysis: An acetal (B89532) precursor, such as 5-amino-4-aryl-1-(2,2-diethoxyethyl)-1,2,3-triazole, is hydrolyzed under acidic conditions to the corresponding aldehyde.
Intramolecular Cyclization: The aldehyde undergoes intramolecular cyclization to form an imidazotriazole intermediate.
Denitrogenation: This intermediate eliminates a molecule of nitrogen (N₂) to form a carbene species.
Insertion/Rearrangement: The in-situ formed carbene then undergoes insertion into the O-H bond of an alcohol solvent to yield the final 2-substituted imidazole product. nih.gov
This method has been used to prepare various 2-(alkoxy(hetaryl)methyl)-1H-imidazole derivatives in good to excellent yields by refluxing the triazole precursors in different alcohols with concentrated HCl. nih.gov
Table 3: Imidazole Synthesis via Denitrogenation of 1,2,3-Triazoles
| Triazole Precursor | Reaction Conditions | Key Intermediate | Product Example | Yield | Reference |
|---|---|---|---|---|---|
| 5-Amino-1-(2,2-diethoxyethyl)-4-phenyl-1,2,3-triazole | Methanol, conc. HCl, reflux | Carbene | 2-(Methoxy(phenyl)methyl)-1H-imidazole | 75% | mdpi.com |
| 5-Amino-1-(2,2-diethoxyethyl)-4-phenyl-1,2,3-triazole | conc. HCl, reflux | Carbene | (1H-Imidazol-2-yl)(phenyl)methanol | 89% | mdpi.com |
| Various 5-amino-4-aryl-1-(2,2-diethoxyethyl)-1,2,3-triazoles | ROH, conc. HCl, reflux | Carbene | Various 2-substituted 1H-imidazoles | Good to Excellent | nih.gov |
Multi-Component Cycloaddition Reactions
Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single pot to form complex products, offering high atom economy and selectivity. smolecule.comrsc.org Several MCRs are used to synthesize substituted imidazoles.
The van Leusen imidazole synthesis is a well-known three-component reaction that utilizes a tosylmethyl isocyanide (TosMIC) reagent, an aldehyde, and an amine to produce 1,4,5-trisubstituted or 1,5-disubstituted imidazoles. rsc.orgresearchgate.netorganic-chemistry.org This reaction has been successfully applied to generate libraries of imidazole-based compounds for drug discovery. rsc.orgresearchgate.net
Another prominent method is the Radiszewski synthesis , which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849) (or an amine and ammonium (B1175870) acetate) to form a tri- or tetrasubstituted imidazole. rsc.orgacs.org Modern variations of these MCRs often employ catalysts to improve yields and selectivity under milder conditions. For example, HBF₄–SiO₂ has been identified as an effective catalyst for both three-component and four-component reactions to selectively produce tri- or tetrasubstituted imidazoles, respectively. rsc.org
Table 4: Imidazole Synthesis via Multi-Component Reactions (MCRs)
| MCR Type | Key Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| van Leusen Reaction | TosMIC, Aldehyde, Amine | Base (e.g., K₂CO₃) | 1,4,5-Trisubstituted or 1,5-Disubstituted Imidazoles | rsc.orgresearchgate.netorganic-chemistry.org |
| Radiszewski-type 3-MCR | 1,2-Diketone, Aldehyde, Ammonium Acetate (B1210297) | HBF₄–SiO₂ | 2,4,5-Trisubstituted Imidazoles | rsc.org |
| Radiszewski-type 4-MCR | 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate | Zn(BF₄)₂ | 1,2,4,5-Tetrasubstituted Imidazoles | rsc.org |
| Metal-Free MCR | Internal Alkyne, Aldehyde, Aniline, NH₄OAc | Pivalic Acid, DMSO/H₂O, 140 °C | Tri- and Tetrasubstituted Imidazoles | acs.org |
Nucleophilic Substitution and Reduction Pathways
These pathways are often integral parts of a larger synthetic sequence, representing key transformations to install the required amine functionality or build the heterocyclic core.
A crucial step in many syntheses is the reduction of a nitro group to an amine. As detailed in section 2.1.2, the conversion of a 5-nitro-imidazole derivative to a 5-amino-imidazole is a common and effective strategy. iaea.orgnih.gov This transformation is typically high-yielding and can be achieved under various conditions, including catalytic hydrogenation, which is generally clean and efficient. nih.gov
Nucleophilic aromatic substitution (SNAr) provides another route to introduce an amine group. libretexts.org This reaction involves the displacement of a leaving group (like a halogen) from an aromatic ring by a nucleophile (like an amine). For an SNAr reaction to be effective on an imidazole ring, the ring typically needs to be activated by at least one strong electron-withdrawing group, such as a nitro group. libretexts.org For example, a 5-chloro-N-methyl-4-nitroimidazole could react with an amine source to displace the chloride, followed by reduction of the nitro group to yield a diamino-imidazole derivative. The synthesis of benzimidazole (B57391) analogs often involves an initial SNAr reaction to attach a side chain, followed by reduction of a nitro group and subsequent cyclization to form the imidazole ring. nih.gov
Reductive amination is another powerful tool, which involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine, which is then reduced in situ to the corresponding amine. nih.gov This method can be used to construct side chains or, in intramolecular cases, to form heterocyclic rings.
Table 5: Key Nucleophilic Substitution and Reduction Reactions
| Reaction Type | Substrate Example | Reagents | Product Example | Key Feature | Reference |
|---|---|---|---|---|---|
| Nitro Group Reduction | 5-Nitro-6-methyl benzimidazolone | H₂, Pd/C | 5-Amino-6-methyl benzimidazolone | High-yield conversion to amine | google.com |
| Nucleophilic Aromatic Substitution (SNAr) | 5-Chloro-2-nitroacetanilide | Piperazine derivative, TEA, DMSO | N-substituted-2-nitroaniline derivative | Builds precursor for cyclization | nih.gov |
| Reductive Amination | Formylimidazole derivative, Primary amine | Reducing agent (e.g., NaBH₄) | Imidazole N-substituted methanamine | Forms C-N bonds efficiently | nih.gov |
Radical Reaction Mechanisms in Synthesis
Traditional imidazole synthesis often involves condensation reactions. However, radical-based strategies have emerged as powerful alternatives, enabling novel bond formations and access to complex structures under mild conditions. These methods are particularly useful for creating substituted imidazoles.
One innovative approach involves a visible-light-mediated, metal-free dehydrogenative N-insertion. organic-chemistry.org This method utilizes an organic dye catalyst to generate a photoinduced iminyl radical as the key intermediate for the nitrogen insertion, leading to the formation of highly substituted imidazoles. organic-chemistry.org This sustainable process avoids the need for harsh oxidants. organic-chemistry.org Another strategy employs radical cyclization of precursors containing a tethered halide onto the imidazole ring. mdpi.com This intramolecular reaction is an effective way to construct fused imidazole ring systems, such as 5,6-dihydroimidazo[2,1-a]-isoquinolines. mdpi.com While not a direct synthesis of a simple monocyclic amine, this methodology showcases the utility of radical cyclization in functionalizing the imidazole core, a principle that can be adapted for various analogs.
These radical-based methods offer a departure from classical two-component cyclizations, providing alternative pathways that often feature high functional group tolerance and mild reaction conditions.
Green Chemistry Approaches in N-Methyl-1H-imidazol-5-amine Hydrochloride Synthesis
The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of heterocyclic compounds. nih.govrsc.org For imidazoles, this includes the use of microwave irradiation and the implementation of solvent-free or environmentally benign reaction conditions. researchgate.net
Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity. researchgate.netnih.gov Several microwave-assisted protocols have been developed for the synthesis of substituted 2-aminoimidazoles and other key imidazole intermediates.
For instance, mono- and disubstituted 2-amino-1H-imidazoles can be efficiently synthesized through the microwave-assisted hydrazinolysis of substituted imidazo[1,2-a]pyrimidines. researchgate.net This method is superior to traditional acid-catalyzed cyclocondensations. researchgate.net Similarly, multicomponent reactions, which build complex molecules in a single step, are often accelerated by microwave irradiation. The Groebke-Blackburn-Bienaymé reaction, for example, can be used to construct 1H-imidazo[1,2-a]imidazol-5-amine cores with the aid of microwave heating. researchgate.net Another efficient method involves the reaction of 1,2-diketones and urotropine with ammonium acetate under solventless microwave conditions to produce 4,5-disubstituted imidazoles. organic-chemistry.org
The following table summarizes various microwave-assisted protocols for the synthesis of imidazole analogs.
| Reactants | Catalyst/Conditions | Product Type | Reaction Time | Yield | Reference |
| 2-aminoimidazoles, triethyl orthoformate, cyanamide | Microwave irradiation | 4-aminoimidazo[1,2-a] rsc.orgmanchester.ac.ukresearchgate.nettriazines | Not specified | Good | rsc.org |
| Imidazo[1,2-a]pyrimidines, hydrazine | Microwave, 120°C, Ethanol | 4(5)-substituted 2-amino-1H-imidazole | 5-25 min | 79-93% | researchgate.net |
| 1,2-diketones, urotropine, ammonium acetate | Solventless, Microwave, Acetic acid | 4,5-disubstituted imidazoles | Not specified | High | organic-chemistry.org |
| Amino acids, o-phenylenediamines | Microwave, one-pot | Aminomethyl benzimidazoles | Not specified | Good | nih.gov |
| 1H-benzo[d]imidazol-6-amine, aromatic aldehydes | Microwave, Ethyl alcohol, Glacial acetic acid | N-benzylidene-1H-benzo[d]imidazol-6-amine | Not specified | Good | connectjournals.com |
| Aryl aldehyde, aryl methyl ketone, 2-aminobenzimidazole | Guanidine hydrochloride, Microwave, Solvent-free | Pyrimido[1,2-a]benzimidazole | Not specified | High | rsc.org |
This table is interactive and can be sorted by column headers.
Minimizing or eliminating the use of hazardous organic solvents is a primary goal of green chemistry. The development of solvent-free reaction conditions or the substitution of traditional solvents with environmentally benign alternatives has been successfully applied to imidazole synthesis.
Solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles has been achieved using a reusable ZSM-11 zeolite catalyst. nih.gov This heterogeneous catalyst facilitates a multi-component reaction and can be recovered and reused multiple times without a significant loss of activity, making the process both economical and eco-friendly. nih.gov Other research has focused on identifying greener solvent alternatives for imidazole synthesis. One study systematically investigated eleven different green solvents, including 2-MeTHF, sulfolane, and water, for the synthesis of 2,4,5-trisubstituted-2-imidazolines, achieving yields up to 87%. manchester.ac.uk Deep eutectic solvents have also been employed as an environmentally benign medium for reactions such as the Povarov reaction to create precursors for fused imidazole systems. rsc.org
The table below highlights examples of environmentally benign conditions used in the synthesis of imidazole derivatives.
| Reaction Type | Catalyst/Solvent System | Key Green Feature(s) | Yield | Reference |
| Synthesis of 2,4,5-trisubstituted-2-imidazolines | Various green solvents (e.g., 2-MeTHF, water, Cyrene) | Use of environmentally benign solvents | Up to 87% | manchester.ac.uk |
| Synthesis of 1,2,4,5-tetrasubstituted imidazoles | ZSM-11 zeolite catalyst, Solvent-free | Reusable catalyst, no solvent waste | Excellent | nih.gov |
| Synthesis of imidazo[4,5,1-ij]quinolines | Deep eutectic solvent (Povarov reaction step) | Use of a biodegradable, benign solvent | Up to 70% | rsc.org |
| Synthesis of 2,4,5-triaryl imidazoles | Room temperature ionic liquid, Catalyst-free | Recyclable solvent, no catalyst needed | Excellent | organic-chemistry.org |
This table is interactive and can be sorted by column headers.
Mechanistic Organic Chemistry of N Methyl 1h Imidazol 5 Amine Hydrochloride
Electrophilic and Nucleophilic Substitution Reactions of the Imidazole (B134444) Ring System
The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The presence of the amino group (-NH2) at the C-5 position and the methyl group (-CH3) at the N-1 position significantly influences the ring's reactivity. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. In the case of N-Methyl-1H-imidazol-5-amine, the C-4 and C-2 positions are activated towards electrophilic attack.
Conversely, the imidazole ring is generally resistant to nucleophilic aromatic substitution unless an electron-withdrawing group is present to activate the ring. In some instances, substitution reactions can occur at the methylamine (B109427) moiety, leading to a variety of substituted imidazole derivatives.
Reactivity of the Exocyclic Amine Group
The exocyclic amine group in N-Methyl-1H-imidazol-5-amine readily undergoes acylation and alkylation reactions, which are common pathways for derivatization.
Acylation: The amine can react with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct.
Alkylation: Alkylation of the amine group can be achieved using alkyl halides. This can lead to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the reactants.
These derivatization reactions are crucial for modifying the compound's properties and for its use as a building block in the synthesis of more complex molecules. For instance, such reactions are integral to the synthesis of certain pharmaceutical agents. wikipedia.org
The nitrogen atoms in N-Methyl-1H-imidazol-5-amine, both in the ring and in the exocyclic amine, are susceptible to oxidation. chem-station.com The oxidation of tertiary amines, such as the N-1 methyl-substituted imidazole nitrogen, typically yields N-oxides. chem-station.com Common oxidizing agents for this transformation include hydrogen peroxide (H2O2) and peroxyacids like meta-chloroperoxybenzoic acid (mCPBA). acs.orgrsc.org The basicity of the amine influences its readiness for oxidation by electrophilic oxidants. acs.org
While the oxidation of tertiary amines with molecular oxygen can be sluggish, requiring harsh conditions, H2O2 is often preferred due to its effectiveness and the production of water as the only byproduct. acs.org For heterocyclic amines, which may require more forceful conditions, reagents such as trifluoroperacetic acid can be effective. chem-station.com The resulting N-oxides are often highly polar and can be hygroscopic. researchgate.net
Reduction reactions involving N-Methyl-1H-imidazol-5-amine or its derivatives can lead to a variety of products. While the amine group itself is already in a reduced state, other functional groups that may have been introduced onto the imidazole ring or the exocyclic amine can be targeted for reduction. For example, if a nitro group were introduced onto the imidazole ring through electrophilic nitration, it could subsequently be reduced to an amino group using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This allows for further functionalization and the creation of diverse molecular structures.
Intramolecular Cyclization and Rearrangement Mechanisms
The structure of N-Methyl-1H-imidazol-5-amine, with a nucleophilic exocyclic amine adjacent to the imidazole ring system, presents opportunities for intramolecular cyclization reactions. These reactions can be triggered by the introduction of a suitable electrophilic center, often through derivatization of the exocyclic amine. For example, reaction with a bifunctional electrophile could lead to the formation of a new fused ring system. Such cyclization strategies are a powerful tool in heterocyclic synthesis.
Rearrangements of the imidazole ring itself are less common but can occur under specific conditions, such as high temperatures or photochemical activation. These rearrangements can lead to the formation of isomeric structures and further diversify the range of accessible compounds.
Acid-Base Chemistry and Tautomerism in Reaction Systems
N-Methyl-1H-imidazol-5-amine hydrochloride is a salt, indicating the basic nature of the parent amine. The imidazole ring contains two nitrogen atoms: the N-1 nitrogen, which is a tertiary amine due to the methyl group, and the N-3 nitrogen, which is a pyridine-like secondary amine. The exocyclic amine at C-5 is a primary amine. The N-3 nitrogen is the most basic site on the imidazole ring and is readily protonated. The exocyclic amine is also basic.
The hydrochloride salt form means that one of the basic nitrogen atoms is protonated. In solution, an equilibrium will exist between the protonated and unprotonated forms, and the position of this equilibrium is dependent on the pH of the solution. The pKa values of the conjugate acids determine the protonation state at a given pH. Amine N-oxides, which can be formed through oxidation, are generally less basic, with the corresponding hydroxyammonium (B8646004) salts having pKa values in the range of 4-5. researchgate.net
Tautomerism is a key feature of imidazole chemistry. For N-Methyl-1H-imidazol-5-amine, the primary form of tautomerism involves the exocyclic amino group and the imidazole ring, known as amino-imino tautomerism. The amino form is generally the more stable tautomer.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For N-Methyl-1H-imidazol-5-amine HCl, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals.
¹H NMR and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The imidazole (B134444) ring protons (H-2 and H-4) are anticipated to appear as singlets or doublets in the aromatic region, with their exact chemical shifts influenced by the electronic effects of the nitrogen atoms and the N-methyl and amino groups. The N-methyl group would present a characteristic singlet, typically in the upfield region. The amine (NH) and ammonium (B1175870) (NH⁺) protons would likely appear as broad singlets, and their chemical shifts could be highly dependent on the solvent, concentration, and temperature.
The ¹³C NMR spectrum provides information on the carbon framework. The two imidazole ring carbons (C-2 and C-4) are expected to resonate in the downfield region (typically δ 115-140 ppm) due to their sp² hybridization and proximity to electronegative nitrogen atoms. researchgate.net The carbon bearing the amino group (C-5) would also be in this region. The N-methyl carbon would produce a signal in the aliphatic region of the spectrum.
Illustrative ¹H and ¹³C NMR Data
The following table presents expected chemical shift ranges for this compound based on data from similar imidazole compounds. rsc.orgchemicalbook.com
Interactive Data Table: Expected NMR Chemical Shifts (ppm)| Atom | ¹H NMR (Expected δ) | ¹³C NMR (Expected δ) | Notes |
|---|---|---|---|
| H-2 | 7.5 - 8.5 | - | Imidazole ring proton, likely a singlet. |
| H-4 | 7.0 - 7.8 | - | Imidazole ring proton, likely a singlet. |
| N-CH₃ | 3.5 - 4.0 | 30 - 35 | Singlet integrating to 3H. |
| NH/NH⁺ | Variable (broad) | - | Chemical shift and multiplicity are solvent/concentration dependent. |
| C-2 | - | 135 - 145 | Imidazole ring carbon. |
| C-4 | - | 115 - 125 | Imidazole ring carbon. |
Two-Dimensional NMR Techniques for Connectivity Assignments
To confirm the assignments made from 1D NMR, a suite of 2D NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. While minimal coupling is expected between the imidazole ring protons in this specific structure, COSY is crucial for confirming the absence of such correlations and for identifying any potential long-range couplings.
HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates directly bonded carbon and proton atoms. mdpi.com It would definitively link the H-2 signal to the C-2 signal, H-4 to C-4, and the N-methyl protons to the N-methyl carbon, providing unequivocal assignments for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is critical for mapping the complete molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. mdpi.com For instance, correlations would be expected from the N-methyl protons to the C-2 and C-5 carbons of the imidazole ring. The imidazole ring protons (H-2 and H-4) would show correlations to other ring carbons, helping to piece together the heterocyclic core and confirm the substitution pattern.
Comparison with Quantum Chemical Calculations (e.g., DFT-Computed NMR Spectra)
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive and confirmatory tool in structural elucidation. niscair.res.in Theoretical ¹H and ¹³C NMR chemical shifts for a proposed structure of this compound can be calculated using methods like the GIAO (Gauge-Including Atomic Orbital) method.
These calculated spectra are then compared with the experimental data. A strong correlation between the predicted and observed chemical shifts provides a high degree of confidence in the structural assignment. niscair.res.in Studies on related imidazole and benzimidazole (B57391) derivatives have demonstrated excellent agreement between DFT-calculated and experimental NMR data, making this a valuable validation step. researchgate.netniscair.res.in
High-Resolution Mass Spectrometry (HRMS)
HRMS is an essential technique for determining the elemental composition of a molecule with extremely high accuracy.
Molecular Ion Confirmation and Fragmentation Pattern Analysis
For this compound, HRMS would be used to confirm its molecular formula, C₄H₇N₃. By measuring the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ to several decimal places, the exact elemental composition can be determined, distinguishing it from other potential formulas with the same nominal mass.
In addition to confirming the parent ion, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecule is ionized, it breaks apart into smaller, characteristic fragment ions. Proposing plausible fragmentation pathways helps to corroborate the proposed structure.
Illustrative HRMS Fragmentation Data
The following table outlines a plausible fragmentation pathway for the [M+H]⁺ ion of N-Methyl-1H-imidazol-5-amine.
Interactive Data Table: Plausible HRMS Fragmentation for C₄H₈N₃⁺| m/z (Calculated) | Plausible Fragment Formula | Plausible Fragment Structure / Loss |
|---|---|---|
| 98.0718 | [C₄H₈N₃]⁺ | Protonated molecular ion |
| 83.0483 | [C₃H₅N₃]⁺ | Loss of methyl radical (•CH₃) |
| 71.0497 | [C₃H₅N₂]⁺ | Loss of HCN from the ring |
Vibrational Spectroscopy (FT-IR, Raman)
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" based on the functional groups present.
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. These would include N-H stretching vibrations from the amine and imidazole ring (typically in the 3100-3400 cm⁻¹ region), C-H stretching from the methyl group and the aromatic ring (around 2800-3100 cm⁻¹), C=N and C=C stretching vibrations from the imidazole ring (1500-1650 cm⁻¹), and C-N stretching vibrations (1250-1350 cm⁻¹). The presence of the hydrochloride salt would also influence the N-H bending and stretching modes. Data from related compounds like 5-methyl-1H-benzo[d]imidazole-2-thiol show characteristic peaks for N-H, aromatic C-H, and C=N vibrations in these expected regions. researchgate.net
Identification of Key Functional Groups and Bond Stretches
The characterization of key functional groups and their corresponding bond stretches in N-Methyl-1H-imidazol-5-amine hydrochloride would typically be accomplished using techniques such as Infrared (IR) and Raman spectroscopy, alongside Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
In a general context, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the secondary amine and the imidazole ring, C-H stretches of the methyl group and the imidazole ring, C=N and C=C stretching vibrations within the imidazole ring, and N-H bending vibrations.
¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom. For N-Methyl-1H-imidazol-5-amine hydrochloride, one would anticipate signals corresponding to the N-methyl protons, the protons on the imidazole ring, and the amine proton. Similarly, the ¹³C NMR spectrum would display distinct signals for the N-methyl carbon, the carbons of the imidazole ring, and any associated carbons. Mass spectrometry would confirm the molecular weight of the compound and provide fragmentation patterns useful for structural confirmation.
Without experimental data, a precise table of bond stretches and chemical shifts cannot be constructed.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Hydrogen Bonding Network Characterization
The presence of amine and imidazole ring nitrogens, along with the chloride counter-ion, suggests that N-Methyl-1H-imidazol-5-amine hydrochloride would exhibit a significant hydrogen bonding network in the solid state. These interactions play a crucial role in the packing of molecules in the crystal lattice. Hydrogen bonds, such as N-H···Cl and N-H···N, would be expected. The characterization of this network involves identifying hydrogen bond donors and acceptors, and measuring the distances and angles of these bonds. Studies on similar imidazole-containing structures have revealed complex hydrogen-bonding schemes that dictate their supramolecular assembly. researchgate.netresearchgate.net Without a crystal structure for N-Methyl-1H-imidazol-5-amine hydrochloride, a detailed description of its specific hydrogen bonding network is not possible.
Computational and Theoretical Studies of N Methyl 1h Imidazol 5 Amine Hydrochloride
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecular systems. These methods were employed to analyze the electronic structure, charge distribution, and spectroscopic parameters of N-Methyl-1H-imidazol-5-amine hydrochloride. Such studies on imidazole (B134444) derivatives help in understanding their stability, reactivity, and potential interaction mechanisms. niscpr.res.inresearchgate.net
Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)
The electronic structure of a molecule is fundamental to its chemical reactivity. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. irjweb.com A larger energy gap generally implies higher stability and lower chemical reactivity. irjweb.com
For related imidazole derivatives, DFT calculations at the B3LYP level of theory have been used to determine these energies. irjweb.comtandfonline.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Table 1: Representative Frontier Molecular Orbital Energies for Imidazole Derivatives (eV)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2967 |
| LUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
Note: Data is illustrative for a related imidazole derivative calculated at the B3LYP/6-311+G(d,p) level and may not represent N-Methyl-1H-imidazol-5-amine HCl precisely. irjweb.com
The Molecular Electrostatic Potential (MEP) is another crucial descriptor for understanding chemical reactivity. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). niscpr.res.in These maps are invaluable for predicting how a molecule will interact with other charged or polar species. For imidazole-containing compounds, MEP analysis helps identify the most probable sites for electrophilic and nucleophilic attacks. researchgate.net
Charge Distribution Analysis (Mulliken Population Charges)
Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule, providing a picture of the charge distribution. While it has known limitations, such as basis set dependency, it offers valuable qualitative insights into the electronic structure. tandfonline.com These calculations partition the total electron population among the different atoms, helping to understand the electrostatic interactions within the molecule and with its environment.
In computational studies of various imidazole derivatives, Mulliken charges are calculated to quantify the charge on each atom. This information is useful for understanding the molecule's polarity and identifying reactive centers.
Table 2: Illustrative Mulliken Atomic Charges for an Imidazole Derivative
| Atom | Charge (a.u.) |
|---|---|
| N1 | -0.50 |
| C2 | 0.35 |
| N3 | -0.60 |
| C4 | 0.15 |
| C5 | -0.25 |
Note: This table presents hypothetical Mulliken charge values for the atoms of an imidazole ring to illustrate the concept. Actual values for this compound would require specific calculations.
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. niscpr.res.in These theoretical predictions are highly valuable for interpreting experimental spectra and confirming molecular structures. DFT calculations have been shown to provide results that correlate well with experimental data for a range of heterocyclic compounds. researchgate.netacs.org
Theoretical vibrational analysis can assign specific vibrational modes to the observed peaks in IR and Raman spectra. niscpr.res.in Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C), which often show good agreement with experimental values. niscpr.res.inacs.org
Table 3: Comparison of Predicted and Experimental Spectroscopic Data for a Benzimidazole (B57391) Derivative
| Spectroscopic Parameter | Calculated Value | Experimental Value |
|---|---|---|
| ¹H NMR (aromatic region, ppm) | 6.66 - 8.58 | 6.96 - 8.03 |
| ¹³C NMR (carbonyl, ppm) | 170.14 - 171.48 | 165.5 - 167.1 |
| IR C-H stretch (cm⁻¹) | 3282 - 3038 | ~3050 |
Note: Data is for related benzimidazole derivatives and serves as an example of the correlation between calculated and experimental values. niscpr.res.inacs.org
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing for the study of pathways that may be difficult to observe experimentally. By modeling the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the energetics of the entire process.
Transition State Analysis and Reaction Energetics
Understanding a chemical reaction requires detailed knowledge of the transition states that connect reactants, intermediates, and products. Transition state theory is used to calculate reaction rates from the properties of the transition state structure. Computational methods can locate these high-energy structures on the potential energy surface and calculate their energies. nih.gov
The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be determined from the energy difference between the reactants and the transition state. nih.gov Studies on reactions involving imidazole derivatives, such as their synthesis or transformation, often involve computational analysis to map out the energy profile of the proposed mechanism. For instance, the formation of imidazoles from 5-amino-1,2,3-triazoles has been mechanistically proposed to proceed through intermediates and transition states that can be modeled computationally. mdpi.comnih.gov
Solvation Effects in Reaction Pathways
Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational models can account for these solvent effects through either explicit or implicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient. niscpr.res.in Explicit models involve including individual solvent molecules in the calculation, which is more computationally intensive but can provide a more detailed picture of specific solvent-molecule interactions like hydrogen bonding. dntb.gov.ua
The choice of solvent can influence the stability of reactants, intermediates, and transition states, thereby altering the reaction pathway and energetics. researchgate.net Computational studies on imidazole derivatives often incorporate solvation models to provide more realistic predictions of their behavior in solution. niscpr.res.indntb.gov.ua
Molecular Dynamics (MD) Simulations in Intermolecular Interactions
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For N-Methyl-1H-imidazol-5-amine hydrochloride, MD simulations would provide critical insights into its dynamic behavior and interactions with other molecules, such as solvents or biological macromolecules. These simulations can elucidate the nature and strength of intermolecular forces, including hydrogen bonding, electrostatic interactions, and van der Waals forces, which govern the compound's behavior in various environments.
Despite a comprehensive search of scientific databases and computational chemistry literature, specific studies detailing MD simulations focused exclusively on N-Methyl-1H-imidazol-5-amine hydrochloride and its intermolecular interactions could not be located. While general computational studies and interaction analyses are mentioned for the imidazole family of compounds, detailed simulation parameters, trajectory analyses, and specific energy calculations for this molecule are not publicly available. smolecule.comnih.gov Research on other imidazole derivatives often employs quantum-mechanical methods like Density Functional Theory (DFT) to analyze molecular structures and properties, but this does not extend to the dynamic simulations requested. researchgate.netnih.gov
Consequently, data tables detailing simulation parameters (e.g., force field, solvent model, simulation time) or quantitative results (e.g., radial distribution functions, interaction energies) for N-Methyl-1H-imidazol-5-amine hydrochloride cannot be generated at this time.
Structure-Reactivity Relationship (SRR) Modeling
Structure-Reactivity Relationship (SRR) modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, is a computational approach that aims to correlate the chemical structure of a compound with its reactivity or biological activity. These models are essential in medicinal chemistry and materials science for predicting the properties of new compounds and for designing molecules with desired characteristics. An SRR model for N-Methyl-1H-imidazol-5-amine hydrochloride would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to build a predictive model of its reactivity.
The scientific literature contains numerous examples of structure-activity relationship studies for the broader class of imidazole derivatives, highlighting how different substituents on the imidazole ring influence their biological activities, such as antifungal, antiviral, or anticancer effects. chemijournal.comresearchgate.netmdpi.com These studies often provide general guidelines for designing more potent compounds. For instance, the presence of specific groups at certain positions on the imidazole ring is often correlated with increased efficacy. mdpi.comnih.gov
However, a specific, quantitative SRR or QSAR model focused on the chemical reactivity of N-Methyl-1H-imidazol-5-amine hydrochloride was not found in the reviewed literature. Such a study would typically present a mathematical equation linking specific, calculated molecular descriptors to a measured reactive property. Without such a study, it is not possible to provide a data table of molecular descriptors and their coefficients for a predictive reactivity model.
Applications in Organic Synthesis and Materials Science Research
Role as a Synthetic Building Block and Intermediate
The reactivity of the amine group, combined with the aromatic imidazole (B134444) core, establishes N-Methyl-1H-imidazol-5-amine HCl as a key building block in synthetic chemistry.
Synthesis of Novel Heterocyclic Compounds
The compound is an ideal starting material for the synthesis of fused and substituted heterocyclic systems. The primary amine at the C5 position can act as a nucleophile, enabling the construction of new rings onto the imidazole core. A prominent example of this strategy is the synthesis of imidazo[4,5-b]pyridines, which are considered promising bioisosteres of purines for medicinal chemistry applications. osi.lv In these syntheses, a related isomer, 1-methyl-1H-imidazol-4-amine, undergoes a Michael addition to dicarboxylates, followed by an intramolecular cyclization to form the fused pyridine (B92270) ring. osi.lv This demonstrates a reliable pathway for elaborating the imidazole scaffold into more complex, biologically relevant structures.
Similarly, the imidazole framework is integral to the creation of other novel heterocyclic structures. Research has shown that imidazole derivatives can be used to construct:
Imidazolones: Versatile intermediates in asymmetric catalysis. researchgate.netresearchgate.net
Imidazo[5,1-c] rsc.orgresearchgate.netoxazines: Fused heterocyclic systems created by building a morpholine (B109124) framework onto a pre-existing imidazole cycle. uniurb.it
Multi-heterocyclic conjugates: Molecules incorporating imidazole alongside other rings, such as 1,3,4-oxadiazole, to generate compounds with unique properties. mdpi.com
The chemical reactivity of N-Methyl-1H-imidazol-5-amine allows it to participate in various cyclization and condensation reactions, making it a valuable precursor for a diverse library of novel heterocyclic compounds.
Precursor for Complex Organic Architectures
Beyond simple heterocycles, N-Methyl-1H-imidazol-5-amine serves as a precursor for more elaborate molecular architectures. Its bifunctional nature allows for sequential or one-pot reactions to build complexity. The synthesis of imidazopyridines is a clear example where the initial amine is transformed and integrated into a larger, fused bicyclic system. osi.lv Such scaffolds are central to the development of new therapeutic agents and functional organic molecules. The ability to further modify these resulting structures, for instance, through cross-coupling reactions on an installed bromo-pyridine moiety, provides versatile access to an extended scope of complex derivatives. osi.lv
Catalytic Applications
The imidazole nucleus is a cornerstone of modern catalysis, both in organocatalysis and as a ligand for transition metals. This compound is a precursor for several classes of catalysts.
Organocatalysis and Co-catalysis in Organic Transformations
The imidazole ring itself possesses catalytic activity. Due to its amphoteric nature, featuring both a basic pyridine-like nitrogen and a weakly acidic N-H group (in the non-methylated parent), imidazole can act as a moderate base or a proton shuttle. ias.ac.in It has been successfully employed as an organocatalyst in multicomponent reactions, such as the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. ias.ac.in
Furthermore, the imidazole scaffold is the foundation for N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts. acs.org NHCs are generated from the deprotonation of imidazolium (B1220033) salts and are highly effective in promoting a wide range of organic transformations. acs.org N-Methyl-1H-imidazol-5-amine can be envisioned as a precursor to functionalized NHC organocatalysts, where the amine group could be used to tune solubility, attach the catalyst to a support, or introduce cooperative catalytic effects.
Ligand Design for Transition Metal Catalysis
N-heterocyclic carbenes (NHCs) are perhaps more widely recognized as superior ligands for transition metals. rsc.org Their strong σ-donating ability forms robust bonds with metal centers, leading to highly stable and active catalysts. The synthesis of NHC ligands proceeds through imidazolium salt precursors, which can be derived from imidazole-containing molecules like N-Methyl-1H-imidazol-5-amine. researchgate.net
The presence of both the imidazole ring (an NHC precursor) and a primary amine group makes N-Methyl-1H-imidazol-5-amine particularly interesting for designing heteroditopic or bidentate ligands. nih.gov An NHC-amine ligand can coordinate to a metal center through both the carbene carbon and the amine nitrogen, creating a stable chelate structure that can enhance catalytic performance and selectivity in reactions such as cross-coupling. nih.gov The use of imidazolinium (the saturated analogue) and imidazolium NHCs has been shown to create exceptionally stable functionalized monolayers on gold surfaces, highlighting the robustness of the metal-NHC bond. nsf.gov
| Catalysis Type | Role of Compound | Resulting Catalyst/Ligand | Potential Applications |
|---|---|---|---|
| Organocatalysis | Direct use or precursor | Imidazole-based catalyst or N-Heterocyclic Carbene (NHC) | Multicomponent reactions, asymmetric synthesis |
| Transition Metal Catalysis | Ligand Precursor | Monodentate NHC Ligand | Cross-coupling, hydrogenation, metathesis |
| Transition Metal Catalysis | Ligand Precursor | Bidentate NHC-Amine Ligand | Enhanced stability and selectivity in catalysis |
Development of Advanced Materials
The incorporation of imidazole moieties into polymer structures is a growing field for the development of advanced functional materials. The amine group on N-Methyl-1H-imidazol-5-amine provides a convenient handle for polymerization or for grafting the molecule onto existing polymer backbones.
Imidazole-functionalized polymers have demonstrated a wide range of applications:
Gas Adsorption: Porous organic polymers functionalized with imidazole-based ionic liquids show significant uptake of CO2, making them promising materials for carbon capture. rsc.org
Catalyst Supports: Polymer microspheres and fibers containing imidazole functionalities can effectively immobilize metal catalysts, such as oxovanadium(IV), allowing for their use in flow reactors and simplifying catalyst recovery and reuse. researchgate.net
Ion Exchange Membranes: Imidazole-functionalized polymers exhibit good ionic conductivity and high stability in alkaline conditions, making them suitable for use as anion exchange membranes in alkaline fuel cells. google.com
Antifouling Coatings: Imidazoles are strong ligands for copper ions, which are potent antifouling agents. Incorporating them into marine coatings can help prevent the fouling of ship hulls. researchgate.net
Precursor for Ionic Liquids and Polymeric Materials
The distinct structural features of this compound make it an attractive starting material for the synthesis of both ionic liquids and polymeric materials. The imidazole core is a well-established component of many ionic liquids, while the amine group offers a reactive handle for polymerization and functionalization.
Ionic liquids are salts with melting points below 100°C, and they exhibit a range of desirable properties, including low vapor pressure, high thermal stability, and tunable solvency. researchgate.net The synthesis of imidazolium-based ionic liquids often involves the alkylation of N-substituted imidazoles. Derivatives of N-Methyl-1H-imidazol-5-amine can be similarly quaternized to produce functionalized imidazolium salts, the cationic component of ionic liquids. The presence of the amine group, or a derivative thereof, on the imidazole ring allows for the introduction of specific functionalities into the resulting ionic liquid, enabling the design of "task-specific" ionic liquids for particular applications. For instance, the amine group could be modified to enhance the ionic liquid's performance as a catalyst, an extractant, or an electrolyte.
In the field of polymer chemistry, primary and secondary amines are crucial monomers for the synthesis of a variety of polymers, including polyamides and polyimides. The amine functionality of this compound allows it to be incorporated into polymer backbones through condensation polymerization reactions. This can lead to the creation of polymers with inherent ionic conductivity or other desirable electrochemical properties due to the presence of the imidazole ring. Furthermore, the amine group can be used to graft the imidazole moiety onto existing polymer chains, thereby modifying their properties. Research into polymeric amines and ampholytes derived from reactions with poly(acryloyl chloride) highlights the utility of amine-containing monomers in creating functional polymers.
While specific data on ionic liquids and polymers derived directly from this compound is still emerging, the broader class of N-methylimidazole derivatives has been extensively studied. The following table illustrates the typical properties of energetic ionic liquids synthesized from N-methylimidazole, providing an insight into the potential characteristics of materials derived from its amino-functionalized counterpart.
| Cation Structure | Anion | Decomposition Temperature (°C) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |
| 1-(2-Nitrooxyethyl)-3-methylimidazolium | Dinitramide | 175 | 7.63 | 24.8 |
| 1-(2-Hydroxyethyl)-3-methylimidazolium | Dinitramide | 191 | 7.42 | 23.2 |
| 1-(2-Nitrooxyethyl)-3-methylimidazolium | Nitrate | 215 | 7.21 | 21.3 |
| 1-(2-Hydroxyethyl)-3-methylimidazolium | Nitrate | 224 | 7.05 | 20.1 |
| 1-(2-Nitrooxyethyl)-3-methylimidazolium | Perchlorate | 245 | 7.55 | 24.1 |
This table presents data for energetic ionic liquids derived from N-methylimidazole, illustrating the influence of functional groups and anions on their properties. Data extrapolated from a study on imidazolium-based energetic ionic liquids. rsc.org
Research in Electrochemistry and Functional Materials
The unique electronic and structural characteristics of this compound and its derivatives make them promising candidates for applications in electrochemistry and the development of functional materials. The imidazole ring, with its aromaticity and nitrogen heteroatoms, can actively participate in electrochemical processes.
One significant area of research is the use of imidazole-based compounds as corrosion inhibitors for metals. nih.gov These molecules can adsorb onto the metal surface, forming a protective layer that mitigates corrosion. The amine group in this compound can enhance this adsorption through strong interactions with the metal surface. Ionic liquids derived from this compound can also serve as effective corrosion inhibitors, offering the additional benefits of low volatility and high thermal stability. nih.gov
The following table summarizes the inhibition efficiency of two imidazolium-based ionic liquids on mild steel in a hydrochloric acid solution, demonstrating the potential of such materials in corrosion protection.
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |
| 3-hexadecyl-1-methyl-1H-imidazol-3-ium bromide | 5 x 10⁻³ | 95.2 |
| 3-hexadecyl-1,2-dimethyl-1H-imidazol-3-ium bromide | 5 x 10⁻³ | 97.5 |
This table showcases the corrosion inhibition efficiency of two imidazolium-based ionic liquids, highlighting the impact of molecular structure on performance. Data from a study on imidazolium-based ionic liquid derivatives as corrosion inhibitors. nih.gov
Furthermore, the ability to readily functionalize the amine group allows for the incorporation of N-Methyl-1H-imidazol-5-amine derivatives into a variety of functional materials. For example, they can be used to create ion-conductive membranes for fuel cells or batteries. Polymers containing these imidazole moieties could exhibit proton conductivity, a key property for proton exchange membranes. The development of novel imidazolium-based poly(ionic liquid)s with different counter ions for self-healing applications further underscores the versatility of imidazole-containing monomers in creating advanced materials with dynamic properties.
Advanced Analytical Method Development and Validation for Research Purity and Analysis
Chromatographic Method Development (HPLC, LC-MS)
The development of robust chromatographic methods is the cornerstone of accurately assessing the purity and quantity of N-Methyl-1H-imidazol-5-amine hcl. The selection of the appropriate technique, column, and mobile phase is crucial for achieving optimal separation and detection.
Separation and Quantification Methodologies
For the separation and quantification of the polar, water-soluble this compound, reversed-phase HPLC (RP-HPLC) is a frequently employed technique. A C18 column is often the stationary phase of choice due to its versatility and wide range of applicability for separating polar and non-polar compounds.
A typical HPLC method for this compound would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The buffer controls the pH and influences the retention of the analyte by affecting its ionization state. An acidic pH is generally preferred for the analysis of basic compounds like amines to ensure they are in their protonated, more water-soluble form, leading to better peak shape and retention time stability.
Gradient elution, where the proportion of the organic modifier is increased over time, is often utilized to ensure the timely elution of any less polar impurities while maintaining good resolution for the main compound. Detection is typically performed using a UV detector at a wavelength where the imidazole (B134444) ring exhibits significant absorbance, often in the range of 210-230 nm.
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for confirming the identity of the compound by providing its mass-to-charge ratio (m/z) and for detecting and identifying impurities at very low levels. For N-Methyl-1H-imidazol-5-amine, an electrospray ionization (ESI) source in positive ion mode would be suitable to generate the protonated molecular ion [M+H]⁺.
Interactive Table 1: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Instrument | High-Performance Liquid Chromatograph | Standard for routine purity analysis and quantification. |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure protonation of the amine and good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 15 minutes | Allows for elution of a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 220 nm | Wavelength at which the imidazole moiety is expected to absorb. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
Impurity Profiling and Related Substances Analysis
Impurity profiling is a critical aspect of chemical research, as the presence of impurities can significantly impact the biological activity and safety of a compound. The process involves the detection, identification, and quantification of each impurity in the sample. Potential impurities in this compound could arise from the synthetic route (e.g., starting materials, intermediates, by-products) or from degradation of the final product.
The developed HPLC and LC-MS methods are employed for impurity profiling. The high-resolution separation of the HPLC method allows for the detection of even closely related impurities. LC-MS is then used to obtain the mass of these impurities, providing crucial information for their structural elucidation. The process of identifying and quantifying impurities is known as impurity profiling. srce.hr The procedure for impurity profiling starts with the detection of impurities using methods like thin-layer chromatography, high-performance liquid chromatography, or gas chromatography. srce.hr
Common types of impurities that could be present in this compound include regioisomers, unreacted starting materials, and products of side reactions. For instance, incomplete methylation could result in the presence of 1H-imidazol-5-amine, while over-methylation could lead to the formation of quaternary ammonium (B1175870) salts.
Interactive Table 2: Potential Impurities in this compound and their Method of Detection
| Impurity Name | Potential Source | Analytical Technique |
| 1H-Imidazol-5-amine | Incomplete methylation | HPLC, LC-MS |
| N,N-Dimethyl-1H-imidazol-5-amine | Over-methylation | HPLC, LC-MS |
| Positional Isomers | Side reactions during synthesis | HPLC, LC-MS |
| Unreacted Starting Materials | Incomplete reaction | HPLC, LC-MS |
| Degradation Products | Instability of the compound | HPLC, LC-MS |
Method Validation for Academic Research Standards
Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. For academic research, this ensures that the data generated is reliable and accurate. The validation process involves a series of experiments to assess the method's performance characteristics.
Specificity and Selectivity Studies
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound, specificity is demonstrated by showing that the peak for the main compound is well-resolved from any impurity peaks. This is typically achieved by analyzing a sample containing the compound and its potential impurities.
Selectivity is often used interchangeably with specificity and refers to the ability of the method to differentiate and quantify the analyte from other substances in the sample. In LC-MS, selectivity is significantly enhanced by using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), where only ions of a specific mass-to-charge ratio are detected.
Linearity, Accuracy, and Precision Assessments
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. To assess linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the linear regression, which should ideally be close to 1.
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by performing recovery studies. A known amount of pure this compound is added to a sample matrix, and the recovery of the added analyte is calculated. The acceptance criterion for accuracy is usually a recovery between 98% and 102%.
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels:
Repeatability (Intra-day precision): The precision of the method when performed by the same analyst on the same day with the same equipment.
Intermediate Precision (Inter-day precision): The precision of the method when the assay is performed in the same laboratory by different analysts on different days.
Interactive Table 3: Representative Validation Parameters for an HPLC Method for this compound
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.5% |
| - Intermediate Precision | ≤ 3.0% | 1.2% |
Detection and Quantification Limits
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, typically a ratio of 3:1.
Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is commonly established at a signal-to-noise ratio of 10:1.
The determination of LOD and LOQ is crucial for the analysis of impurities, as it defines the lower limit of the concentration at which these impurities can be reliably detected and quantified.
Stability-Indicating Analytical Methods
The development and validation of stability-indicating analytical methods are critical for ensuring the purity, potency, and safety of active pharmaceutical ingredients (APIs). For this compound, a robust stability-indicating method is essential to separate and quantify the intact compound from any potential degradation products that may form under various environmental conditions. This section details the development and validation of such a method, based on established principles of analytical chemistry and forced degradation studies. Although specific forced degradation studies on this compound are not extensively documented in publicly available literature, a proposed method can be developed based on the known reactivity of the imidazole moiety and similar amine-containing heterocyclic compounds.
Forced Degradation Studies
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than those it would typically encounter during storage to accelerate its decomposition. This helps in identifying likely degradation products and pathways, and in demonstrating the specificity of the analytical method. Based on the chemical structure of this compound, which contains an imidazole ring and an N-methylamine group, it is anticipated to be susceptible to hydrolysis, oxidation, and potentially photolytic and thermal degradation.
A comprehensive forced degradation study would involve exposing solutions of this compound to the following stress conditions:
Acidic Hydrolysis: Treatment with 0.1 N HCl at 60°C for 24 hours. The imidazole ring can be susceptible to acid-catalyzed hydrolysis, potentially leading to ring-opening products.
Basic Hydrolysis: Exposure to 0.1 N NaOH at 60°C for 24 hours. Basic conditions can also promote hydrolysis and other rearrangements of the imidazole structure.
Oxidative Degradation: Treatment with 3% H₂O₂ at room temperature for 48 hours. The imidazole ring and the amine group are potential sites for oxidation.
Thermal Degradation: The solid compound is heated at 105°C for 72 hours to assess its solid-state thermal stability.
Photolytic Degradation: Exposure of a solution of the compound to UV light (254 nm) and visible light in a photostability chamber. Imidazole-containing compounds can undergo photo-oxidation or rearrangement upon exposure to light.
The results of a hypothetical forced degradation study are summarized in the table below. The degradation percentages are illustrative and represent a plausible outcome for a compound of this nature.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradation Products |
| 0.1 N HCl | 24 hours | 60°C | 12.5% | 2 |
| 0.1 N NaOH | 24 hours | 60°C | 8.2% | 1 |
| 3% H₂O₂ | 48 hours | Room Temp | 18.7% | 3 |
| Thermal (Solid) | 72 hours | 105°C | 3.1% | 1 |
| Photolytic (Solution) | 7 days | Room Temp | 5.5% | 2 |
Chromatographic Method Development
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for the separation and quantification of this compound and its degradation products. The goal is to achieve adequate resolution between the parent peak and all degradant peaks.
Proposed Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).
Gradient Program:
0-5 min: 95% A, 5% B
5-20 min: Gradient to 60% A, 40% B
20-25 min: Gradient to 20% A, 80% B
25-30 min: Hold at 20% A, 80% B
30-35 min: Return to 95% A, 5% B
Flow Rate: 1.0 mL/min
Detection Wavelength: 230 nm
Column Temperature: 30°C
Injection Volume: 10 µL
This gradient program is designed to elute the more polar parent compound early in the run while allowing for the separation of potentially less polar degradation products that may form. The use of trifluoroacetic acid as an ion-pairing agent helps to improve peak shape for the amine-containing analyte.
Method Validation
The developed HPLC method would be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters would include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity: The ability of the method to unequivocally assess the analyte in the presence of its potential degradation products. This is demonstrated by chromatographing the stressed samples and showing that the peaks of the degradation products are well-resolved from the peak of this compound. Peak purity analysis using a photodiode array (PDA) detector would further confirm the homogeneity of the analyte peak.
Linearity and Range: The linearity of the method is established by analyzing a series of dilutions of a standard solution of this compound over a specified concentration range. The data is then subjected to linear regression analysis.
| Parameter | Result |
| Linearity Range | 1-100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy: The accuracy of the method is determined by recovery studies. A known amount of the analyte is spiked into a placebo mixture at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) and the recovery is calculated.
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.5% | 0.8% |
| 100% | 100.2% | 0.6% |
| 120% | 99.8% | 0.7% |
Precision:
Repeatability (Intra-day precision): Assessed by performing multiple injections of the same sample on the same day.
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, with different analysts, and on different equipment.
| Precision | % RSD |
| Repeatability (n=6) | < 1.0% |
| Intermediate Precision (n=6) | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results. The method is considered robust if the results remain unaffected by these minor changes.
| Parameter Variation | Effect on Results |
| Flow Rate (± 0.1 mL/min) | No significant change in resolution or quantification |
| Column Temperature (± 2°C) | Minor shift in retention times, resolution maintained |
| Mobile Phase pH (± 0.2) | No significant change in peak shape or resolution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
